molecular formula C17H28O2 B12650740 (E)-5-Tridecylidenefuran-2(5H)-one CAS No. 77085-61-1

(E)-5-Tridecylidenefuran-2(5H)-one

Katalognummer: B12650740
CAS-Nummer: 77085-61-1
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: UQSPNCHPSSEQIM-DTQAZKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-Tridecylidenefuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with a tridecylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Tridecylidenefuran-2(5H)-one typically involves the condensation of furan-2(5H)-one with tridecylidene. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-5-Tridecylidenefuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The tridecylidene group can be reduced to form the corresponding alkane.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tridecylfuran derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-5-Tridecylidenefuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-5-Tridecylidenefuran-2(5H)-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tridecylidene group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • (E)-5-Decylidenefuran-2(5H)-one
  • (E)-5-Dodecylidenefuran-2(5H)-one
  • (E)-5-Tetradecylidenefuran-2(5H)-one

Comparison: (E)-5-Tridecylidenefuran-2(5H)-one is unique due to its specific chain length, which can influence its physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, melting points, and reactivity, making it suitable for specific applications.

Eigenschaften

CAS-Nummer

77085-61-1

Molekularformel

C17H28O2

Molekulargewicht

264.4 g/mol

IUPAC-Name

(5E)-5-tridecylidenefuran-2-one

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h13-15H,2-12H2,1H3/b16-13+

InChI-Schlüssel

UQSPNCHPSSEQIM-DTQAZKPQSA-N

Isomerische SMILES

CCCCCCCCCCCC/C=C/1\C=CC(=O)O1

Kanonische SMILES

CCCCCCCCCCCCC=C1C=CC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.